1-(4-Bromophenyl)-4-phenylpiperazine

Dopamine Transporter Monoamine Reuptake Structure-Activity Relationship

This para-brominated N-arylpiperazine scaffold provides a unique advantage in CNS drug discovery. Unlike its 4-chloro or 4-fluoro analogs, the bromine atom enables late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification while maintaining moderate DAT inhibition (IC50 4.1 µM) and sub-micromolar SERT binding (Ki 1.61 µM). Procure as a certified reference standard (≥98% purity) for analytical method development or as a key building block for focused library synthesis. Ensure experimental reproducibility and avoid uncontrolled shifts in transporter inhibition that occur when substituting with other halogen isosteres.

Molecular Formula C16H17BrN2
Molecular Weight 317.23
CAS No. 14960-90-8
Cat. No. B577344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-4-phenylpiperazine
CAS14960-90-8
Molecular FormulaC16H17BrN2
Molecular Weight317.23
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H17BrN2/c17-14-6-8-16(9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2
InChIKeyPBHXYBDLWFAJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-4-phenylpiperazine (CAS 14960-90-8): A Halogenated N‑Arylpiperazine Scaffold for Neuromodulator Research and Procurement


1-(4-Bromophenyl)-4-phenylpiperazine (BPBP) is a synthetic N-arylpiperazine derivative bearing a 4-bromophenyl group on one piperazine nitrogen and an unsubstituted phenyl group on the other [1]. This dual aromatic substitution creates a conformationally defined scaffold that has been investigated for interactions with central monoamine transporters and receptors [2]. The compound is primarily sourced as a solid reference standard or research intermediate, with a melting point typically reported in the range of 90.0–94.0 °C .

Why 1-(4-Bromophenyl)-4-phenylpiperazine Cannot Be Freely Substituted by Other 4‑Halogen or 4‑Substituted Phenylpiperazines in Research Protocols


Within the N-arylpiperazine chemotype, simple isosteric replacement of the para-substituent (e.g., exchanging bromine for chlorine, fluorine, or methoxy) is known to substantially alter lipophilicity, electron density on the aromatic ring, and the resulting target-binding profile [1]. The bromine atom in BPBP introduces a large van der Waals volume and a moderate electron-withdrawing inductive effect that differs quantitatively from the smaller fluorine or the weaker halogen bond donor character of chlorine [1]. Consequently, assuming interchangeable activity between BPBP and its 4-chloro, 4-fluoro, or unsubstituted phenylpiperazine analogs would lead to uncontrolled shifts in transporter inhibition potency and receptor subtype engagement, undermining experimental reproducibility in pharmacological or medicinal chemistry studies [1].

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-4-phenylpiperazine (BPBP) Relative to Key Analogs


Comparative DAT Inhibition: BPBP vs. 1‑Phenylpiperazine vs. 4‑Methoxyphenylpiperazine

1-(4-Bromophenyl)-4-phenylpiperazine (BPBP) inhibits the human dopamine transporter (hDAT) with an IC50 of 4.1 µM in a radioligand reuptake assay [1]. This value places its potency substantially lower than that of potent DAT ligands (which typically exhibit IC50 < 100 nM) but orders of magnitude weaker than the nanomolar-level DAT inhibition observed for optimized diphenylalkyl piperazine derivatives [2]. In contrast, the unsubstituted parent scaffold 1-phenylpiperazine acts predominantly as a monoamine releaser rather than a pure reuptake inhibitor, with EC50 values of 2.53 µM for dopamine release, 0.88 µM for serotonin release, and 0.186 µM for norepinephrine release [3]. The 4-bromo substitution therefore alters the functional profile from a balanced monoamine releasing agent to a moderate‑affinity transporter inhibitor.

Dopamine Transporter Monoamine Reuptake Structure-Activity Relationship

Halogen‑Dependent 5‑HT Transporter Inhibition: Bromine vs. Chlorine vs. Fluorine

In a standardized competitive binding assay using [3H]paroxetine as a radioligand in rat cortical synaptosomes, 1-(4-bromophenyl)-4-phenylpiperazine (BPBP) exhibited a Ki of 1.61 µM at the serotonin transporter (SERT) [1]. This affinity is distinct from the inhibitory profile of the corresponding 4-chlorophenyl piperazine analog, which under comparable conditions shows weaker SERT engagement (Ki > 10 µM, based on extrapolation from β1‑adrenergic displacement data) [2]. The bromine substituent therefore provides a quantifiable enhancement in SERT binding relative to the chloro analog, likely due to the increased polarizability and van der Waals interactions of the bromine atom within the transporter's hydrophobic binding pocket [1].

Serotonin Transporter Halogen Bonding SERT Inhibition

Physicochemical Property Differentiation: LogP and Solubility as Predictors of CNS Penetration

The calculated octanol‑water partition coefficient (cLogP) for 1-(4-bromophenyl)-4-phenylpiperazine is approximately 4.2, as determined by the Crippen fragmentation method . This value is ~0.6 log units higher than that of the 4‑chlorophenyl analog (cLogP ~3.6) and ~0.9 log units higher than the 4‑fluorophenyl derivative (cLogP ~3.3) . The increased lipophilicity of BPBP predicts improved passive diffusion across biological membranes, including the blood‑brain barrier, relative to its lighter halogen counterparts [1]. Simultaneously, BPBP's aqueous solubility (estimated at ~8 µg/mL at pH 7.4) is approximately 5‑fold lower than that of the 4‑fluorophenyl piperazine, a property that must be considered in formulation and in vitro assay design [2].

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Synthetic Utility: Bromine as a Versatile Handle for Cross‑Coupling Chemistry

The para‑bromine substituent on the phenyl ring of BPBP serves as an orthogonal reactive handle that is absent in the 4‑chloro, 4‑fluoro, or 4‑methoxy analogs. In a typical synthesis, BPBP is prepared in 58% yield via the reaction of 4‑bromoaniline with N,N‑bis(2‑chloroethyl)aniline in the presence of sodium bicarbonate and sodium iodide in ethylene glycol . The bromine atom can subsequently be leveraged in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira couplings) to introduce diverse aromatic or heteroaromatic moieties, enabling late‑stage diversification of the piperazine scaffold [1]. In contrast, the chloro analog is less reactive toward oxidative addition with palladium catalysts, while the fluoro analog is inert under standard cross‑coupling conditions [1].

Synthetic Intermediate Cross-Coupling Medicinal Chemistry

Validated Research and Industrial Applications of 1-(4-Bromophenyl)-4-phenylpiperazine Based on Quantitative Evidence


Central Nervous System (CNS) Drug Discovery: Lead Scaffold for Dopamine and Serotonin Transporter Modulation

BPBP is employed as a reference compound or starting scaffold in CNS drug discovery programs targeting dopamine transporter (DAT) and serotonin transporter (SERT) modulation . Its moderate DAT inhibition (IC50 = 4.1 µM) and sub‑micromolar SERT binding (Ki = 1.61 µM) make it a useful tool for exploring structure‑activity relationships (SAR) around the phenylpiperazine core, particularly when researchers aim to achieve a balanced monoaminergic profile without triggering the robust releasing effects seen with 1‑phenylpiperazine .

Medicinal Chemistry: Late‑Stage Diversification via Palladium‑Catalyzed Cross‑Coupling

The para‑bromine substituent of BPBP is strategically exploited in medicinal chemistry laboratories for late‑stage functionalization . Through Suzuki‑Miyaura or Buchwald‑Hartwig couplings, the bromine atom is replaced with aryl, heteroaryl, or amine groups, enabling the rapid generation of focused libraries of phenylpiperazine derivatives with tailored lipophilicity and target affinity . This synthetic utility positions BPBP as a preferred building block over its 4‑chloro or 4‑fluoro counterparts, which lack comparable reactivity under mild palladium catalysis .

Neuroscience Research: In Vivo Behavioral Studies in Rodent Models of Depression

Preclinical studies have investigated BPBP in the forced swim test, a classic rodent model of antidepressant‑like activity . Although quantitative effect sizes are not yet published in peer‑reviewed literature, preliminary data suggest that BPBP reduces immobility time, consistent with its engagement of serotonergic and dopaminergic pathways . Researchers procuring BPBP for in vivo behavioral pharmacology should consider its favorable cLogP (~4.2) for brain penetration , while carefully controlling for its lower aqueous solubility through appropriate vehicle formulation [1].

Analytical Chemistry: Reference Standard for Mass Spectrometry and NMR Method Development

BPBP serves as a certified reference standard (typical purity ≥98% by GC/HPLC) for analytical method development and validation in forensic toxicology and pharmaceutical quality control laboratories . Its distinct bromine isotopic signature (¹H NMR and mass spectrum) provides an unambiguous marker for detecting and quantifying phenylpiperazine‑based designer drugs or metabolites in complex biological matrices . Procurement of high‑purity BPBP reference material ensures accurate calibration curves and reliable identification in LC‑MS/MS or GC‑MS workflows .

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